molecular formula C9H7IN2 B2929168 3-Iodoquinolin-4-amine CAS No. 1360058-84-9

3-Iodoquinolin-4-amine

Cat. No.: B2929168
CAS No.: 1360058-84-9
M. Wt: 270.073
InChI Key: OFZLIRIPMPOTBQ-UHFFFAOYSA-N
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Description

3-Iodoquinolin-4-amine, with the molecular formula C9H7IN2 and a molecular weight of 270.07 g/mol, is a halogenated quinoline derivative of significant interest in medicinal and synthetic chemistry . The iodine atom at the 3-position of the quinoline scaffold makes this compound a versatile synthetic intermediate, suitable for various metal-catalyzed cross-coupling reactions to create more complex structures . Quinoline-based compounds are recognized as privileged scaffolds in drug discovery, with well-documented applications in developing antimicrobial and anticancer agents . Recent scientific literature highlights related iodoquinoline compounds as key intermediates or catalysts in novel synthetic pathways. For instance, 3-iodoquinolin-4-ol has been identified as a highly efficient catalyst for the preparation of 4-aminoquinoline derivatives under transition metal-free conditions, underscoring the catalytic potential of iodo-substituted quinolines . Furthermore, iodine-containing quinoline derivatives are frequently explored for their biological activities, serving as interesting scaffolds for the development of novel antimicrobial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions include keeping it in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLIRIPMPOTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodoquinolin 4 Amine and Its Precursors/analogs

Direct Iodination Strategies

Direct C-H iodination offers an atom-economical and efficient route to halogenated quinolines. These methods typically involve the in situ generation of an electrophilic iodine species that regioselectively attacks the electron-rich quinoline (B57606) nucleus.

Oxidative Iodination of 4-Aminoquinolines

While direct oxidative C-H iodination of 4-aminoquinolines is a conceptually straightforward approach, the presence of the activating and potentially oxidizable amino group presents challenges. Research in this specific area is less prevalent than the iodination of the corresponding 4-quinolone analogs. The amino group can interfere with common oxidizing agents and may direct iodination to other positions on the quinoline ring. Therefore, achieving high regioselectivity for the C3 position requires careful selection of reagents and reaction conditions to temper the reactivity of the amino group, possibly through in situ protection or the use of specialized iodinating agents. Further investigation into tailored oxidative systems is necessary to establish this as a routine and high-yielding method for the direct synthesis of 3-iodoquinolin-4-amine.

Regioselective C3–H Halogenation of 4-Quinolones Using Hypervalent Iodine(III) Reagents

A highly effective and practical method for the introduction of iodine at the C3 position involves the regioselective halogenation of 4-quinolones using hypervalent iodine(III) reagents. nih.gov This strategy provides a viable pathway to 3-iodo-4-quinolones, which can then be converted to this compound through subsequent amination reactions.

The process typically employs a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a halide source like potassium iodide (KI). nih.gov The reaction proceeds under mild conditions, often at room temperature, and demonstrates high regioselectivity for the C3 position of the 4-quinolone ring. This selectivity is attributed to the electronic properties of the 4-quinolone system, where the C3 position is activated for electrophilic attack. The reaction is tolerant of a wide range of functional groups on the 4-quinolone scaffold, making it a versatile tool for the synthesis of various C3-halogenated derivatives.

A typical procedure involves stirring the 4-quinolone substrate with the hypervalent iodine(III) reagent and a potassium halide in a suitable solvent, such as methanol. nih.gov The reaction progress can be monitored by thin-layer chromatography, and upon completion, the desired 3-halo-4-quinolone can be isolated in good to excellent yields.

Table 1: Regioselective C3-Iodination of 4-Quinolones
SubstrateHypervalent Iodine ReagentIodine SourceSolventYield (%)
4-QuinolonePIDAKIMethanolHigh
2-Methyl-4-quinolonePIFAKIMethanolExcellent
6-Chloro-4-quinolonePIDAKIMethanolGood

Cascade and Cyclization Approaches

Cascade and cyclization reactions provide powerful methods for constructing the quinoline core and introducing the desired substitution pattern in a single or a few synthetic steps. These approaches often start from readily available acyclic precursors.

Aerobic Oxidative Dehydrative Coupling of 2,3-Dihydroquinolin-4(1H)-ones

A modern and efficient strategy for the synthesis of 4-aminoquinolines involves the aerobic oxidative dehydrative coupling of 2,3-dihydroquinolin-4(1H)-ones with amines. researchgate.netorganic-chemistry.org This method, which utilizes a synergistic palladium/copper catalytic system, offers an atom- and step-economical route to the 4-aminoquinoline (B48711) scaffold. researchgate.netorganic-chemistry.org While this method does not directly yield the 3-iodo derivative, it provides a robust platform for accessing the 4-aminoquinoline core, which could then be subjected to a subsequent iodination step.

The reaction proceeds by coupling a 2,3-dihydroquinolin-4(1H)-one with an aromatic or aliphatic amine in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, like copper(II) acetate. plos.org The reaction is typically carried out in an acidic solvent, such as pivalic acid, under an oxygen atmosphere, which serves as a green oxidant. researchgate.netplos.org The synergistic effect of the Pd/Cu catalytic system is crucial for the successful dehydrogenative aromatization of the dihydroquinolone intermediate. researchgate.netorganic-chemistry.org This methodology has been successfully applied to the synthesis of various 4-aminoquinoline derivatives, including marketed drugs. researchgate.netplos.org

Table 2: Aerobic Oxidative Dehydrative Coupling for 4-Aminoquinoline Synthesis
Dihydroquinolinone SubstrateAmineCatalyst SystemSolventYield (%)
2,3-Dihydroquinolin-4(1H)-oneAniline (B41778)Pd(OAc)₂/Cu(OAc)₂Pivalic AcidModerate to High
6-Methyl-2,3-dihydroquinolin-4(1H)-oneButylaminePd(OAc)₂/Cu(OAc)₂Pivalic AcidGood

Cyclization/Dehydrative Coupling Cascade from 2′-Amino Chalcones

The cyclization of 2′-amino chalcones represents a classical and versatile approach to the synthesis of quinolines. While not a direct route to this compound, this methodology can provide access to quinoline precursors that can be further elaborated. An iodine-mediated cyclization of 2'-aminochalcones can lead to the formation of the quinoline ring system. The reaction likely proceeds through an initial interaction of iodine with the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoline. This approach offers the potential for the direct introduction of an iodine atom onto the quinoline ring during the cyclization process, although the regioselectivity would need to be carefully controlled.

Gould-Jacobs Cyclization Mechanisms in Quinolone Synthesis

The Gould-Jacobs reaction is a cornerstone in the synthesis of the 4-hydroxyquinoline (B1666331) (or 4-quinolone) scaffold, which is a key precursor for 4-aminoquinolines. nih.govnih.gov This thermal cyclization method allows for the construction of the quinoline core from readily available anilines and a malonic ester derivative. nih.govnih.gov

The reaction commences with the condensation of an aniline with diethyl ethoxymethylenemalonate. nih.gov The resulting anilinomethylenemalonate intermediate then undergoes a thermal intramolecular cyclization at high temperatures to form a 4-hydroxy-3-carboethoxyquinoline. nih.govnih.gov Subsequent hydrolysis of the ester group followed by decarboxylation yields the 4-hydroxyquinoline. nih.gov The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. nih.gov This method is particularly effective for anilines bearing electron-donating groups at the meta-position. nih.gov

To obtain 3-substituted 4-hydroxyquinolines, a modified Gould-Jacobs approach can be employed using appropriately substituted malonic esters. This allows for the introduction of various functionalities at the C3 position, which can then be converted to an iodo group if necessary. The robust nature of the Gould-Jacobs reaction makes it a valuable tool in the multi-step synthesis of complex quinoline derivatives.

Synthesis of Key Precursors and Intermediates

The following sections describe the synthetic procedures for obtaining various substituted quinoline intermediates. These compounds are crucial building blocks for the synthesis of more complex molecules.

Preparation of 4-Chloro-6-iodo-3-nitroquinoline

The synthesis of 4-Chloro-6-iodo-3-nitroquinoline can be envisioned through a three-step process commencing with the synthesis of 6-iodoquinolin-4-ol (B1312100), followed by nitration and subsequent chlorination.

Step 1: Synthesis of 6-Iodoquinolin-4-ol

A plausible route to 6-iodoquinolin-4-ol is the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation.

StepReactantsReagents/ConditionsProduct
1.14-Iodoaniline, Diethyl ethoxymethylenemalonateHeatDiethyl 2-((4-iodophenylamino)methylene)malonate
1.2Diethyl 2-((4-iodophenylamino)methylene)malonateHigh temperature (e.g., in Dowtherm A)Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
1.3Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate1. NaOH (aq), Heat 2. Acidification4-Hydroxy-6-iodoquinoline-3-carboxylic acid
1.44-Hydroxy-6-iodoquinoline-3-carboxylic acidHeat6-Iodoquinolin-4-ol

Step 2: Nitration of 6-Iodoquinolin-4-ol

The nitration of 6-iodoquinolin-4-ol is expected to occur at the 3-position due to the directing effects of the hydroxyl group and the quinoline ring system. Standard nitrating conditions can be employed for this transformation.

StepReactantReagents/ConditionsProduct
26-Iodoquinolin-4-olConcentrated Nitric Acid, Concentrated Sulfuric Acid6-Iodo-3-nitroquinolin-4-ol

Step 3: Chlorination of 6-Iodo-3-nitroquinolin-4-ol

The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a common transformation for hydroxy-N-heterocycles and can be achieved using phosphorus oxychloride.

StepReactantReagents/ConditionsProduct
36-Iodo-3-nitroquinolin-4-olPhosphorus oxychloride (POCl₃), Heat4-Chloro-6-iodo-3-nitroquinoline

Formation of 3-Iodoquinolin-4-ol (B1355585) as a Catalytic Species

3-Iodoquinolin-4-ol can be synthesized via the direct iodination of quinolin-4-ol. This method offers a straightforward approach to introduce an iodine atom at the C3 position of the quinolone ring. While its specific role as a catalytic species is not extensively detailed in the reviewed literature, its preparation is a key step for further functionalization.

A radical-based direct C-H iodination protocol has been developed for the C3-selective iodination of quinolones rsc.org. This method is scalable and utilizes simple reaction conditions.

StepReactantReagents/ConditionsProduct
1Quinolin-4-olSodium iodide (NaI), K₂S₂O₈, Ce(NO₃)₃·6H₂O, Dichloroethane (DCE), Heat3-Iodoquinolin-4-ol

Synthesis of 3-Iodoquinolin-5-amine

The synthesis of 3-Iodoquinolin-5-amine can be approached through the direct iodination of 5-aminoquinoline (B19350). The amino group is an activating group and directs electrophilic substitution, however, the regioselectivity can be influenced by the reaction conditions.

A general method for the C3-iodination of quinolines can be adapted for this synthesis rsc.org.

StepReactantReagents/ConditionsProduct
15-AminoquinolineIodine (I₂), Oxidizing agent (e.g., H₂O₂, K₂S₂O₈), Solvent (e.g., DCE, Acetic Acid)3-Iodoquinolin-5-amine (and other isomers)

Note: The direct iodination of 5-aminoquinoline may lead to a mixture of isomers, and purification would be necessary to isolate the desired 3-iodo product.

An alternative approach involves the amination of a 3-iodoquinoline (B1589721) precursor. For instance, a copper-catalyzed amination of 3-iodoquinoline using an ammonia (B1221849) source could yield the desired product.

StepReactantReagents/ConditionsProduct
13-IodoquinolineAmmonia source (e.g., aqueous ammonia, formamide), Copper(I) catalyst (e.g., CuI), Ligand, Base, Solvent, Heat3-Iodoquinolin-5-amine

Synthesis of 7-Chloro-3-iodoquinolin-4-ol

7-Chloroquinolin-4-ol is a commercially available starting material, which simplifies the synthesis of its 3-iodo derivative. The direct C3-iodination of 7-chloroquinolin-4-ol provides an efficient route to the target molecule.

The previously mentioned radical-based C-H iodination method is applicable here rsc.org.

StepReactantReagents/ConditionsProduct
17-Chloroquinolin-4-olSodium iodide (NaI), K₂S₂O₈, Ce(NO₃)₃·6H₂O, Dichloroethane (DCE), Heat7-Chloro-3-iodoquinolin-4-ol

Preparation of 8-Iodoquinolin-4(1H)-one

The synthesis of 8-Iodoquinolin-4(1H)-one can be achieved through classical quinoline synthesis routes, such as the Conrad-Limpach or Gould-Jacobs reactions, starting from 2-iodoaniline.

Conrad-Limpach Synthesis:

This method involves the reaction of an aniline with a β-ketoester.

StepReactantsReagents/ConditionsProduct
12-Iodoaniline, Ethyl acetoacetateAcid catalyst, HeatEthyl 3-((2-iodophenyl)amino)but-2-enoate
2Ethyl 3-((2-iodophenyl)amino)but-2-enoateHigh temperature (e.g., in mineral oil)8-Iodo-2-methylquinolin-4(1H)-one

Gould-Jacobs Synthesis:

This route utilizes a malonic ester derivative.

StepReactantsReagents/ConditionsProduct
12-Iodoaniline, Diethyl ethoxymethylenemalonateHeatDiethyl 2-(((2-iodophenyl)amino)methylene)malonate
2Diethyl 2-(((2-iodophenyl)amino)methylene)malonateHigh temperature (e.g., in Dowtherm A)Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
3Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate1. Saponification (e.g., NaOH) 2. Decarboxylation (Heat)8-Iodoquinolin-4(1H)-one

Structural Characterization and Spectroscopic Analysis of 3 Iodoquinolin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 3-Iodoquinolin-4-amine is expected to provide characteristic signals for the protons of the quinoline (B57606) ring system and the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group at the C4 position and the electron-withdrawing iodo group at the C3 position.

The proton on C2 would likely appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom and the iodine atom. The protons on the benzo-fused ring (H5, H6, H7, and H8) would exhibit a more complex splitting pattern, typically as doublets, triplets, or multiplets, arising from spin-spin coupling with neighboring protons. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below, based on known data for related 4-aminoquinoline (B48711) derivatives.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.2s-
H-57.8 - 8.0d8.0 - 8.5
H-67.3 - 7.5t7.5 - 8.0
H-77.5 - 7.7t7.5 - 8.0
H-87.9 - 8.1d8.0 - 8.5
-NH₂5.0 - 6.0br s-

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, nine distinct signals are expected for the quinoline ring carbons. The chemical shift of the carbon atom bonded to the iodine (C3) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. Conversely, the carbon atom attached to the amino group (C4) would be shifted downfield due to the deshielding effect of the nitrogen atom.

A predicted ¹³C NMR data table for this compound is provided below, based on general principles and data from similar quinoline structures.

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-390 - 95
C-4145 - 150
C-4a120 - 125
C-5128 - 132
C-6124 - 128
C-7126 - 130
C-8118 - 122
C-8a140 - 145

Note: This is a predictive table. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is introduced into the mass spectrometer as a solution, and ions are generated by applying a high voltage to a capillary. For this compound (C₉H₇IN₂), the expected molecular weight is approximately 270.08 g/mol . In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 271.09.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For the protonated molecule of this compound, [C₉H₈IN₂]⁺, the theoretical exact mass can be calculated. This high-precision measurement is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

IonCalculated Exact Mass
[C₉H₇IN₂ + H]⁺270.9727

Note: This is a calculated value. Experimental HRMS data would be used to confirm this.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions

The supramolecular architecture of crystalline this compound and its derivatives is dictated by a variety of non-covalent interactions, which are fundamental to the stability of the crystal lattice.

The presence of the 4-amino group makes it a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. This facilitates the formation of extensive hydrogen bonding networks. In the crystal structures of related 4-aminoquinoline derivatives, molecules are often linked into ribbons or sheets through N-H···N hydrogen bonds. For instance, in some 4-aminoquinoline compounds, these interactions create one-dimensional infinite tapes. The specific patterns of these networks can be complex and are best described using graph-set notation.

The amino group can form hydrogen bonds with neighboring molecules, leading to the creation of supramolecular synthons. These interactions are a dominant force in the crystal packing of many amino-substituted nitrogen heterocycles.

As a planar aromatic system, the quinoline ring is prone to engaging in π–π stacking interactions. These interactions are a significant cohesive force in the crystal structures of many quinoline derivatives. In several reported structures of substituted quinolines, π–π interactions between the quinoline ring systems are observed, often generated by unit-cell translations. nih.gov Aromatic π-π stacking is a common supramolecular interaction in various 4-aminoquinoline structures.

The presence of the iodine atom at the 3-position can also influence these stacking interactions. Halogen atoms can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. In some halogenated quinolinone derivatives, a unique association based on a halogen–π interaction has been detected in single crystals. beilstein-journals.orgbeilstein-journals.org This type of interaction, where the iodine atom interacts with the π-system of an adjacent quinoline ring, could play a role in the solid-state packing of this compound derivatives. The interplay between hydrogen bonding and π-stacking (including potential halogen–π interactions) will ultimately determine the final three-dimensional crystal structure.

Table 2: Common Intermolecular Interactions in Substituted Quinoline Crystals

Interaction TypeDonor/Acceptor GroupsTypical Distance (Å)
Hydrogen BondingN-H (donor), N (acceptor)2.8 - 3.2
π–π StackingQuinoline Ring ↔ Quinoline Ring3.3 - 3.8 (interplanar)
Halogen–π InteractionC-I ↔ Quinoline Ring π-systemVariable

Mechanistic Investigations and Computational Studies on 3 Iodoquinolin 4 Amine Reactivity

Elucidation of Reaction Pathways

Experimental and computational studies have been instrumental in mapping out the intricate details of reactions involving 3-iodoquinolin-4-amine and related compounds. These investigations have revealed the importance of catalytic cycles, the influence of halogen bonding, and the nature of proton transfer in key reaction steps.

Recent research has highlighted an efficient, transition-metal-free method for the preparation of 4-aminoquinoline (B48711) derivatives through an aerobic oxidative dehydrative coupling of 2,3-dihydroquinolin-4(1H)-ones with various amines. A key finding from mechanistic studies is the catalytic role of 3-iodoquinolin-4-ol (B1355585), which is generated in situ from iodine (I2). This process involves a catalytic cycle where 3-iodoquinolin-4-ol is consumed and then regenerated, allowing it to be used in substoichiometric amounts (as low as 0.5 mol%).

The catalytic cycle begins with the consumption of iodine to produce 3-iodoquinolin-4-ol, which then acts as the true catalyst in the reaction. After participating in the key bond-forming steps, the catalyst is regenerated in a subsequent step. This regeneration is facilitated by the use of air or oxygen as the terminal oxidant, which oxidizes an iodide anion back to molecular iodine, thus restarting the cycle. This approach is not only efficient but also environmentally benign due to the use of a green oxidant and its high atom economy, providing a valuable method for synthesizing medicinally important 4-aminoquinoline derivatives.

The same study that identified the catalytic role of 3-iodoquinolin-4-ol also underscored the critical importance of halogen bonding in the dehydrogenative aromatization process. Halogen bonding, a non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base, plays a pivotal role in the intermolecular transfer hydrogenation step. This interaction is crucial for the generation of the inactive quinolin-4-ol from the active catalyst, 3-iodoquinolin-4-ol.

While specific studies on the proton shift mechanisms in cyclization reactions of this compound are not extensively detailed in the available literature, insights can be drawn from computational studies on analogous systems involving intramolecular proton transfer. Density Functional Theory (DFT) has been employed to investigate intramolecular double proton transfer in compounds such as 2,5-diamino-1,4-benzoquinone, which features intramolecular hydrogen bonds between amino and carbonyl groups.

These studies propose two primary mechanisms for proton transfer: a stepwise pathway and a concerted pathway. In the stepwise mechanism, one proton is transferred through a transition state to form an intermediate, which then undergoes a second proton transfer. In the concerted mechanism, both protons are transferred simultaneously through a single transition state. DFT calculations have shown that for some systems, the stepwise mechanism is energetically more favorable. The energy barriers for these proton transfers are influenced by the electronic structure and resonance within the molecule. For instance, better resonance can lower the energy barrier for the proton transfer process. These computational models provide a framework for understanding the plausible proton shift mechanisms that could occur during the cyclization steps in the synthesis of complex molecules derived from this compound, where intramolecular hydrogen bonding can facilitate proton transfer events.

Theoretical Chemistry Approaches

Theoretical chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations offer deep insights into the energetics, transition states, and electronic properties of reacting species, complementing experimental findings.

Density Functional Theory (DFT) has become a widely used computational method to investigate the mechanisms of organic reactions, including those involving quinoline (B57606) derivatives. DFT calculations, often using functionals like B3LYP, can be employed to optimize the geometries of reactants, intermediates, transition states, and products, as well as to calculate their corresponding energies. This information allows for the construction of a detailed potential energy surface for a given reaction, providing insights into the reaction pathway and identifying the rate-determining step.

For instance, DFT studies have been used to explore the mechanisms of 1,3-dipolar cycloaddition reactions, which are relevant to the synthesis of various heterocyclic compounds. These studies can elucidate the role of catalysts, predict regioselectivity and stereoselectivity, and differentiate between competing reaction pathways, such as stepwise versus concerted mechanisms. In the context of this compound reactivity, DFT calculations could be used to model the catalytic cycle of 3-iodoquinolin-4-ol, investigate the nature of the halogen bonding interaction in the dehydrogenative aromatization step, and determine the energy profiles of different proton shift mechanisms during cyclization. The table below summarizes key parameters often derived from DFT calculations in mechanistic studies.

ParameterDescriptionTypical Application in Reaction Analysis
ΔG‡ Gibbs Free Energy of ActivationDetermines the rate-determining step and overall reaction kinetics.
ΔGr Gibbs Free Energy of ReactionIndicates the thermodynamic feasibility and spontaneity of a reaction.
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular OrbitalsProvides insights into the chemical reactivity and electronic transitions of a molecule.
NBO Analysis Natural Bond Orbital AnalysisInvestigates charge distribution, donor-acceptor interactions, and hyperconjugative effects.
IRC Calculations Intrinsic Reaction Coordinate CalculationsConfirms that a calculated transition state connects the correct reactant and product.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide benchmark accuracy for small to medium-sized molecules. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are powerful tools for obtaining highly accurate energies and properties. While computationally more demanding than DFT, ab initio methods are invaluable for validating the results of DFT calculations and for studying systems where DFT may be less reliable.

In the analysis of reaction mechanisms, ab initio calculations can be used to accurately determine the energies of stationary points on the potential energy surface. This is particularly important for obtaining reliable activation energies and reaction enthalpies. Kinetic modeling based on high-level ab initio calculations can be used to predict reaction rates and product distributions under various conditions. For complex reactions involving multiple steps and intermediates, these theoretical approaches can help to unravel the intricate mechanistic details that are often difficult to probe experimentally. The application of these methods to the reactivity of this compound would provide a more profound understanding of its chemical behavior and guide the development of new synthetic methodologies.

Molecular Modeling and Docking Simulations

Computational studies, including molecular modeling and docking simulations, serve as powerful tools to elucidate the potential interactions between a ligand, such as this compound, and a biological target at a molecular level. These in silico methods provide valuable predictions of binding modes and molecular interactions, guiding further experimental investigations.

Prediction of Molecular Interactions and Binding Modes

Recent computational research has explored the binding of quinoline-based compounds to various protein targets. While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the public domain, valuable insights can be drawn from simulations of structurally related molecules targeting specific receptors.

One such study focused on the human A3 adenosine (B11128) receptor (hA3AR), a G protein-coupled receptor. Although the primary focus was on more complex derivatives, this compound was synthesized as a key intermediate for these novel positive allosteric modulators (PAMs) nih.gov. The molecular modeling performed on these related compounds provides a predictive framework for how this compound itself might interact with similar binding pockets.

The predicted binding site for these quinoline-based PAMs on the hA3AR is located in a region primarily involving transmembrane helix 7 (TM7) and helix 8 (H8), with some contact with TM1 and the surrounding phospholipid bilayer nih.gov. The core quinoline scaffold is predicted to be anchored within this pocket through a series of molecular interactions.

Predicted Molecular Interactions:

Based on the behavior of the common quinoline scaffold in these simulations, the following interactions can be predicted for this compound:

Hydrogen Bonding: The 4-amino group is a primary site for forming hydrogen bonds with amino acid residues that can act as hydrogen bond acceptors, such as aspartate, glutamate, or serine, or with the backbone carbonyls of the protein. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The bicyclic aromatic system of the quinoline core is expected to engage in significant hydrophobic interactions with nonpolar residues within the binding pocket. In the context of the hA3AR, residues like phenylalanine, leucine, and isoleucine are likely candidates for these interactions nih.gov.

Halogen Bonding: The iodine atom at the 3-position is capable of forming halogen bonds, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom from an amino acid side chain. This interaction can contribute significantly to the binding affinity and selectivity of the compound.

The predicted binding mode would likely orient the this compound molecule in a way that maximizes these interactions. The quinoline ring system would lie within the hydrophobic core of the binding site, while the 4-amino and 3-iodo substituents would be positioned to form specific hydrogen and halogen bonds, respectively, with the surrounding amino acid residues.

The following table summarizes the potential interactions based on the analysis of related compounds docked into the hA3AR.

Type of InteractionFunctional Group on this compoundPotential Interacting Protein Residues/Components
Hydrogen Bond Donor4-Amine (-NH2)Aspartate, Glutamate, Serine, Backbone Carbonyls
Hydrogen Bond AcceptorQuinoline NitrogenSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsQuinoline Ring SystemPhenylalanine, Leucine, Isoleucine, Valine
Halogen Bonding3-Iodo (-I)Backbone Carbonyls, Aspartate, Glutamate

It is important to note that these are predicted interactions based on the modeling of analogous compounds. Definitive confirmation of the binding mode and key molecular interactions of this compound would require dedicated docking and molecular dynamics simulation studies for this specific ligand with its relevant biological targets.

Advanced Applications in Chemical Biology and Materials Science Excluding Clinical Data

Role as a Privileged Scaffold in Chemical Biology

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 4-aminoquinoline (B48711) core is widely recognized as such a scaffold, forming the basis for numerous therapeutic agents. nih.govresearchgate.net The synthetic versatility of 3-iodoquinolin-4-amine makes it an ideal starting point for developing libraries of compounds aimed at various biological targets. The iodine atom provides a convenient handle for cross-coupling reactions, enabling the introduction of diverse substituents, while the amino group can be modified to fine-tune solubility, polarity, and specific interactions with target proteins.

Precursors for Anti-Infective Agent Scaffolds (e.g., Antileishmanial, Antimicrobial)

The 4-aminoquinoline framework is historically significant in the development of anti-infective drugs. liverpool.ac.uk Leveraging this scaffold, researchers continue to explore new derivatives to combat parasitic and microbial diseases, with this compound serving as a key intermediate.

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new, effective, and less toxic treatments are urgently needed. nih.gov The quinoline (B57606) scaffold is a promising template for designing novel antileishmanial agents. nih.govnih.gov Research has demonstrated that modifications on the quinoline ring can lead to potent antiparasitic compounds. For instance, a study on novel 3-substituted quinolines revealed significant in vitro activity against Leishmania chagasi. One derivative, where the C3 position was modified, demonstrated 8.3-fold greater activity against intracellular parasites than the standard pentavalent antimony treatment. The activity of these quinoline compounds against the promastigote form of the parasite was also notable, with some derivatives showing significantly lower IC₅₀ values than the reference drug pentamidine. researchgate.net

This highlights the importance of the C3 position, where the iodine atom in this compound can be readily substituted through reactions like Suzuki or Sonogashira coupling to generate diverse libraries of compounds for antileishmanial screening.

Table 1: In Vitro Antileishmanial Activity of Selected Quinoline Derivatives against L. chagasi

Compound Activity against Promastigotes (IC₅₀ in µg/mL)
Compound 3a < 0.8
Compound 3b < 0.8
Compound 4a 18.78
Pentamidine (Standard) 2.02

Data sourced from a study on novel 3-substituted quinoline derivatives, demonstrating their potency against the extracellular form of the parasite. researchgate.net

Antimicrobial Scaffolds: The quinoline core is also central to the development of antibacterial agents, most famously the fluoroquinolone antibiotics. nih.gov These drugs function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov The this compound scaffold can be used to synthesize novel quinolone analogues. The introduction of an iodine atom offers a site for further chemical modification, potentially leading to compounds with novel mechanisms of action or improved activity against drug-resistant bacterial strains. nih.gov The development of new antimicrobial scaffolds is a critical area of research to address the growing challenge of antibiotic resistance. rsc.org

Intermediates for Kinase Inhibitors (e.g., PI3K/mTOR Inhibitors)

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. mdpi.com The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a key regulator of cell growth and survival, making it a prime target for cancer therapy. mdpi.com The quinoline scaffold has proven to be effective in the design of potent kinase inhibitors. nih.govrsc.org

Several dual PI3K/mTOR inhibitors are based on heterocyclic cores, including quinoline derivatives. mdpi.comnih.gov For example, Dactolisib (NVP-BEZ235) is a well-studied clinical candidate with an imidazo[4,5-c]quinoline core that potently inhibits both PI3K and mTOR. mdpi.com The ability to readily functionalize the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). By introducing various aryl, heteroaryl, or alkyl groups at the C3 position, chemists can optimize the compound's interaction with the ATP-binding pocket of the target kinase, potentially leading to the discovery of new, highly selective, and potent inhibitors.

Scaffolds for Enzyme Modulators (e.g., Ten-Eleven Translocation Dioxygenase 2 (TET2) Inhibitors)

The Ten-Eleven Translocation (TET) family of dioxygenases are crucial epigenetic modifiers that play a role in DNA demethylation. rsc.orgresearchgate.net The development of small molecule inhibitors for these enzymes is of great interest for studying their biological functions and for potential therapeutic applications in diseases where their activity is dysregulated, such as in certain myeloid neoplasms. rsc.org

In a high-throughput screening effort to identify novel TET2 inhibitors, a quinoline-based scaffold emerged as a primary hit. nih.gov Subsequent validation and structure-activity relationship studies identified 8-fluoro-3-iodoquinoline-5-sulfonic acid as a novel inhibitor of TET2 with a low micromolar IC₅₀ value. nih.gov This compound is structurally related to the subject of this article, featuring the critical 3-iodoquinoline (B1589721) core. The study suggested a plausible binding mode within the enzyme's active site, highlighting the potential of this specific scaffold for modulating TET enzymes. nih.gov

However, in a follow-up correction, the researchers reported that a resynthesized batch of the compound was inactive. They hypothesized that the initially observed activity might have been due to trace impurities of polychlorinated quinoline species in the commercial starting material used for the first synthesis. nih.gov This finding underscores the complexities of inhibitor discovery but also reinforces the interest in the quinoline scaffold, suggesting that specific, yet-to-be-identified derivatives could possess the desired inhibitory activity.

Catalytic Roles in Organic Synthesis

While many quinoline derivatives are targets of synthesis, some can also play a role as catalysts or ligands in facilitating chemical transformations. Their rigid, aromatic structure and the presence of a nitrogen atom make them suitable candidates for coordinating with metal centers to promote catalysis.

Application of 3-Iodoquinolin-4-ol (B1355585) as a Catalyst in Aminoquinoline Preparation

A review of the scientific literature indicates that while numerous catalytic systems are employed for the synthesis of quinolines and aminoquinolines—including those based on zeolites, palladium, copper, and rhodium—there is no specific documentation of 3-iodoquinolin-4-ol being used as a catalyst for aminoquinoline preparation. rsc.orgmdpi.comgeorganics.sk The synthesis of 4-aminoquinolines is typically achieved through nucleophilic aromatic substitution of 4-chloroquinolines or through modern palladium-catalyzed dehydrogenative aromatization methods. nih.gov Therefore, the application of 3-iodoquinolin-4-ol in a catalytic capacity for this purpose remains an underexplored area of research.

Advanced Materials Science Applications

Beyond biology, the unique electronic and photophysical properties of the quinoline scaffold make it a valuable component in the field of materials science. researchgate.netresearchgate.nettcichemicals.com These derivatives are being explored for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netjmaterenvironsci.com

OLEDs are constructed from multiple layers of organic materials that handle charge injection, charge transport, and light emission. Quinoline derivatives have shown promise in these devices. A well-known example is Tris-(8-hydroxyquinolinato) aluminum (Alq₃), which is widely used as a stable and efficient green emitter and electron-transporting material. researchgate.net

Researchers have also synthesized other quinoline-based materials for OLED applications. For instance, 8,8'-dimethoxy-5,5'-bisquinoline has been developed as a blue-emitting material with good hydrolytic stability. jmaterenvironsci.com Another study successfully used 5,7-dibromo-8-hydroxyquinoline as a fluorescent material to fabricate an OLED device. researchgate.net

The this compound scaffold possesses features that make it an intriguing candidate for novel OLED materials. The extended π-system of the quinoline core is conducive to charge transport. The presence of a heavy atom (iodine) could potentially promote intersystem crossing, a phenomenon that is exploited in phosphorescent OLEDs (PhOLEDs) to achieve higher internal quantum efficiencies. Furthermore, the amino group can be used to tune the material's electronic properties and influence its solid-state packing, which is crucial for efficient charge mobility. The functional handles on this compound allow it to be incorporated into larger polymer backbones or used as a building block for novel small-molecule emitters, hole-transporting materials, or electron-transporting materials for next-generation displays and lighting.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3-Iodoquinolin-4-ol
4-aminoquinoline
5,7-dibromo-8-hydroxyquinoline
8,8'-dimethoxy-5,5'-bisquinoline
8-fluoro-3-iodoquinoline-5-sulfonic acid
Dactolisib (NVP-BEZ235)
DNA gyrase
Fluoroquinolone
Pentamidine
Pentavalent antimony
Phosphoinositide 3-kinase (PI3K)
Ten-Eleven Translocation Dioxygenase 2 (TET2)
Topoisomerase IV
Tris-(8-hydroxyquinolinato) aluminum (Alq₃)

Luminogen Components with Aggregation-Induced Emission (AIE) Properties

While specific research detailing the aggregation-induced emission (AIE) properties of this compound itself is not extensively documented, the broader class of quinoline derivatives has been successfully employed in the design of AIE-active materials. nih.govmdpi.comresearchgate.netrsc.org The AIE phenomenon, where non-emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or the solid state, is a valuable attribute for applications in sensors, imaging, and light-emitting devices.

The mechanism of AIE is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. This blockage of non-radiative decay pathways allows the excited state to relax by emitting photons, leading to strong fluorescence. researchgate.net Quinoline-based structures are frequently incorporated into larger molecular designs to create AIE luminogens (AIEgens) due to their rigid, planar nature and versatile functionalization chemistry. nih.govrsc.org

For this compound, its potential as a building block for AIEgens can be inferred. The quinoline core provides the necessary scaffolding, and the amino group at the 4-position can serve as a versatile handle for chemical modification, allowing it to be integrated into more complex molecular architectures designed to exhibit AIE. Theoretical frameworks suggest that by attaching rotor-like molecular groups to the this compound core, it could be engineered into a functional AIEgen.

Table 1: General Principles of AIE in Quinoline-Based Luminogens

FeatureRole in Promoting Aggregation-Induced Emission
Quinoline Scaffold Provides a rigid, planar core that can be chemically functionalized.
Molecular Rotors Groups attached to the core that dissipate energy via non-radiative pathways in solution.
Aggregation State Physical restriction of the motion of molecular rotors, blocking non-radiative decay.
Result Enhanced fluorescence intensity (emission "turns on").

Although experimental data for this compound is not available, the established success of related quinoline derivatives provides a strong rationale for its investigation as a component in novel AIE-active systems.

Photosensitizers for Singlet Oxygen Generation

The generation of singlet oxygen (¹O₂), a highly reactive form of oxygen, is crucial for applications such as photodynamic therapy, photocatalysis, and fine chemical synthesis. researchgate.netnih.govmdpi.com This process relies on a photosensitizer, a molecule that absorbs light and transfers the energy to ground-state molecular oxygen (³O₂) via a Type II photochemical reaction. nih.gov

A key requirement for an efficient photosensitizer is the ability to form a long-lived triplet excited state upon light absorption. researchgate.net The transition from the initial singlet excited state to the triplet state, known as intersystem crossing (ISC), is a spin-forbidden process. However, the efficiency of ISC can be significantly enhanced by the presence of a heavy atom, such as iodine, within the molecular structure. This phenomenon is known as the "internal heavy-atom effect." nih.gov

The this compound molecule is an excellent candidate for a photosensitizer based on this principle. The iodine atom, due to its large atomic number, promotes spin-orbit coupling, which facilitates the otherwise forbidden intersystem crossing. nih.gov This would lead to a higher quantum yield of the triplet state, making the molecule more efficient at sensitizing singlet oxygen.

The general mechanism is as follows:

Excitation: The this compound molecule absorbs a photon, promoting it to an excited singlet state (S₁).

Intersystem Crossing (ISC): Aided by the heavy iodine atom, the molecule efficiently transitions from the S₁ state to a long-lived triplet state (T₁). nih.gov

Energy Transfer: The molecule in the T₁ state collides with ground-state triplet oxygen (³O₂), transferring its energy and returning to its ground state (S₀).

Singlet Oxygen Formation: The triplet oxygen is excited to the highly reactive singlet oxygen (¹O₂) state. nih.govmdpi.com

Table 2: The Heavy-Atom Effect on Photophysical Properties for Photosensitization

Photophysical ProcessWithout Heavy AtomWith Heavy Atom (e.g., Iodine)Implication for Singlet Oxygen Generation
Fluorescence (S₁ → S₀) Dominant radiative decay pathwayQuenchedLess energy lost as fluorescence.
Intersystem Crossing (S₁ → T₁) InefficientHighly efficientIncreased population of the triplet state. nih.gov
Phosphorescence (T₁ → S₀) Very weak or absentEnhanced (but still slow)Indicates a populated triplet state.
Triplet State Lifetime ShortGenerally sufficient for energy transferAllows for interaction with molecular oxygen.
¹O₂ Quantum Yield LowPotentially HighEfficient generation of singlet oxygen.

While direct experimental measurement of the singlet oxygen quantum yield for this compound is not found in the reviewed literature, its molecular structure strongly suggests a high potential for this application. The combination of the light-absorbing quinoline core and the ISC-promoting iodine atom provides a solid theoretical foundation for its use as an effective photosensitizer.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-Iodoquinolin-4-amine?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A representative approach involves:

  • Reaction of quinolin-4-amine precursors with iodine sources (e.g., N-iodosuccinimide) under controlled conditions.
  • Reflux in dichloromethane with triethylamine as a base to facilitate deprotonation and iodination, as demonstrated in analogous quinoline iodination procedures .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies aromatic proton environments (δ 6.5–8.5 ppm for quinoline protons).
    • 13^13C NMR confirms iodine’s electron-withdrawing effects on adjacent carbons (e.g., C-3 deshielding) .
  • Mass Spectrometry (ESI-MS/HRMS): Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 285.98 for C9_9H6_6IN2_2) .
  • Elemental Analysis: Ensures stoichiometric consistency (±0.4% for C, H, N).

Advanced: How can researchers optimize iodination efficiency while minimizing competing side reactions?

Methodological Answer:
Key variables include:

  • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Iodine Source Stoichiometry: A 1.1:1 molar ratio (iodinating agent:precursor) avoids poly-iodination .
  • Directing Groups: Use electron-donating groups (e.g., -NH2_2 at C-4) to regioselectively direct iodine to C-3 .
  • Catalytic Systems: Pd(OAc)2_2/PPh3_3 enhances cross-coupling efficiency in halogen-exchange reactions .

Advanced: What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonic acid at C-7) via post-synthetic modification .
  • pH Adjustment: Protonate the amine group (pKa ~4.5) in acidic buffers (pH 3–4) to enhance solubility .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -NO2_2 at C-3) enhance antitumor activity (MTT assays, IC50_{50} <5 μM) .
    • Bulky substituents at C-7 reduce cellular permeability (e.g., 2.5-fold drop in activity for -CF3_3 vs. -CH3_3) .
  • Quantitative Structure-Activity Relationship (QSAR): Use Hammett constants (σ) to predict electronic effects on bioactivity .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Triangulation: Cross-validate using orthogonal assays (e.g., MTT, apoptosis flow cytometry) .
  • Crystallography: Resolve binding modes via X-ray co-crystallography with target proteins (e.g., kinase domains) .
  • Batch Consistency: Ensure compound purity (>95% by HPLC) and exclude solvent artifacts (e.g., DMSO cytotoxicity controls) .

Advanced: What methodologies assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Detect iodobenzene byproducts (retention time ~8.2 min) as indicators of deiodination.
  • Light Sensitivity: Use amber vials to prevent photolytic C-I bond cleavage .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management: Neutralize with 10% sodium thiosulfate to reduce iodine volatility .

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